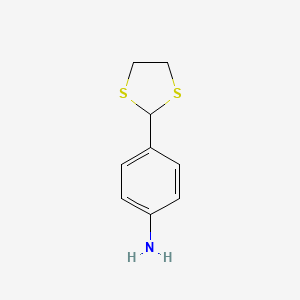

4-(1,3-Dithiolan-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-dithiolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTRNWONBRLAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380909 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94838-73-0 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1,3-Dithiolan-2-yl)aniline

Introduction: A Versatile Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Among the myriad of functional groups and protecting strategies, the aniline moiety remains a cornerstone in the design of bioactive molecules, serving as a critical pharmacophore in numerous approved drugs.[1][2][3][4] This guide focuses on a particularly valuable derivative, 4-(1,3-Dithiolan-2-yl)aniline , a compound that marries the foundational aniline scaffold with a dithiolane protecting group. This combination not only masks a reactive aldehyde functionality but also introduces unique physicochemical properties that can be leveraged in drug design.

The dithiolane group, a cyclic dithioketal, serves as a robust protecting group for aldehydes and ketones, stable to a wide range of reaction conditions.[5] Its incorporation into the 4-aminobenzaldehyde structure to form this compound provides a stable, yet readily deprotectable, building block. This allows for selective chemical transformations on the aniline nitrogen or the aromatic ring without interference from the aldehyde group. Such strategic protection is a cornerstone of complex molecule synthesis in medicinal chemistry.[6]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the synthetic protocol, provide a detailed step-by-step procedure, and present a thorough analysis of its characterization data.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is fundamentally a protection reaction, specifically the formation of a cyclic dithioketal from 4-aminobenzaldehyde and 1,2-ethanedithiol. This reaction is typically catalyzed by a Lewis or Brønsted acid.

Causality Behind Experimental Choices

The choice of reagents and conditions for this thioacetalization is critical for achieving a high yield and purity of the desired product.

-

Starting Material: 4-Aminobenzaldehyde is the logical precursor, possessing the requisite aldehyde and aniline functionalities. The purity of this starting material is crucial to avoid side reactions.[2]

-

Protecting Group: 1,2-Ethanedithiol is the reagent of choice for forming the five-membered 1,3-dithiolane ring. This cyclic structure offers enhanced stability compared to its acyclic counterparts.

-

Catalyst: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is a common and effective catalyst for this transformation. It activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the sulfur atoms of the dithiol. Other acids like p-toluenesulfonic acid can also be employed.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is typically used. These solvents are effective at dissolving the reactants and do not interfere with the acid-catalyzed reaction.

-

Reaction Temperature: The reaction is often carried out at room temperature, which is sufficient for the reaction to proceed to completion without promoting side reactions.

-

Work-up and Purification: The work-up procedure is designed to remove the acid catalyst and any unreacted starting materials. This typically involves washing with a basic solution, such as aqueous sodium bicarbonate, followed by drying of the organic layer. Purification is most commonly achieved by column chromatography on silica gel.

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. uni-saarland.de [uni-saarland.de]

- 5. 4-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 11126624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Bridging the Gap Between a Classic Pharmacophore and a Modern Modulator

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,3-Dithiolan-2-yl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aniline scaffold is both a cornerstone and a challenge. Its utility as a pharmacophore is undisputed, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] However, the aniline motif is also associated with metabolic liabilities, including potential toxicity and rapid clearance, which can derail an otherwise promising drug candidate.[3][4] This guide focuses on this compound, a molecule that marries the well-established aniline core with a dithiolane moiety—a sulfur-containing heterocyclic system.

The introduction of the 1,3-dithiolane group, a stable thioacetal, is a deliberate chemical modification aimed at modulating the core properties of the parent aniline structure. This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the essential physicochemical properties of this compound. We will move beyond a simple listing of data points to explore the causality behind experimental choices, establish self-validating protocols for property determination, and contextualize the data within the broader framework of drug discovery and development. Understanding these properties is the critical first step in harnessing the potential of this molecule for creating safer, more effective therapeutics.

Molecular Identity and Core Structural Attributes

At its foundation, the physicochemical profile of any compound is dictated by its structure. This compound combines an aromatic amine with a five-membered dithioacetal ring.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 94838-73-0 | [5][6][7] |

| Molecular Formula | C₉H₁₁NS₂ | [8][9] |

| Molecular Weight | 197.32 g/mol | [5][6][8] |

| Canonical SMILES | C1SCC(S1)C2=CC=C(C=C2)N |[9] |

Synthesis and Purity: The Foundation of Reliable Data

The most probable synthetic route to this compound is via the acid-catalyzed thioacetalization of 4-aminobenzaldehyde with 1,2-ethanedithiol.[10] This is a robust and high-yielding reaction, but the purity of the final product is paramount for accurate physicochemical analysis.

Protocol 1: Synthesis and Purification

-

Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 1,2-ethanedithiol (1.1 eq).

-

Catalysis: Cool the mixture in an ice bath and add a Lewis acid catalyst (e.g., boron trifluoride etherate, 0.1 eq) dropwise.

-

Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiol groups.[10]

-

-

Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Purity Validation: The purity of the final product must be confirmed to be ≥97% by High-Performance Liquid Chromatography (HPLC) and ¹H NMR before proceeding with physicochemical measurements.

-

Trustworthiness: Impurities such as unreacted 4-aminobenzaldehyde or residual solvent will significantly alter measured properties like melting point and solubility.

-

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the structural "fingerprint" of the molecule, confirming its identity and purity. The key is to observe the disappearance of the aldehyde proton and carbonyl signals from the starting material and the appearance of new signals characteristic of the dithiolane ring.[11]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals |

|---|---|

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, ~6.6-7.3 ppm. - Aniline protons (-NH₂): Broad singlet, ~3.6-4.0 ppm. - Methine proton (-CH-S₂): Singlet, ~5.6 ppm. - Dithiolane methylene protons (-S-CH₂-CH₂-S-): Multiplet or two triplets, ~3.3-3.5 ppm. |

| ¹³C NMR | - Aromatic carbons: Four signals, ~114-148 ppm. - Methine carbon (-C H-S₂): ~55-60 ppm. - Dithiolane methylene carbons (-S-C H₂-C H₂-S-): ~40 ppm. |

| IR (Infrared) | - N-H stretch (aniline): Two bands, ~3350-3450 cm⁻¹. - C-H stretch (aromatic): ~3000-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2950 cm⁻¹. - C=C stretch (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹. - Absence of strong C=O stretch from aldehyde (~1690 cm⁻¹). |

| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z = 197. - Key Fragments: Loss of dithiolane ring fragments. |

Protocol 2: Acquiring Spectroscopic Data

-

Sample Preparation: Prepare samples according to the instrument requirements. For NMR, dissolve ~5-10 mg in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, use a KBr pellet or ATR. For MS, dissolve in a volatile solvent like methanol or dichloromethane.

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer.

-

Validation: The integration of the proton signals must correspond to the number of protons in the structure (e.g., aromatic region integrates to 4H, methine to 1H, etc.).

-

-

FT-IR: Record the spectrum from 4000 to 400 cm⁻¹.

-

Validation: The most critical check is the complete disappearance of the strong carbonyl (C=O) stretching band from the 4-aminobenzaldehyde starting material.[11]

-

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS).

-

Validation: The measured m/z of the molecular ion peak must match the calculated exact mass of C₉H₁₁NS₂ (197.0438) within a narrow tolerance (e.g., ±5 ppm).[9]

-

Physicochemical Properties: A Drug Development Perspective

The following properties are critical for predicting a molecule's in vivo behavior, influencing everything from oral absorption to target engagement. As specific experimental data for this compound is not widely published, this section provides standardized, authoritative protocols for their determination.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cresset-group.com [cresset-group.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 94838-73-0 [amp.chemicalbook.com]

- 8. This compound, 97+% [chemicalbook.com]

- 9. This compound | C9H11NS2 | CID 2778405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-(1,3-dithiolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 4-(1,3-dithiolan-2-yl)aniline. As a molecule combining an aromatic amine and a thioacetal, its structural confirmation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document, intended for researchers in organic synthesis and drug development, offers a detailed analysis of the expected spectroscopic signatures of the title compound. It includes predicted data, interpretation grounded in established principles, and standardized experimental protocols for data acquisition. The guide is structured to provide not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the unambiguous identification and characterization of this and related molecules.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule of interest in organic synthesis, particularly as a precursor for more complex heterocyclic structures and pharmacologically active agents. The dithiolane moiety serves as a protecting group for the aldehyde functionality of what would otherwise be 4-aminobenzaldehyde, rendering the carbonyl carbon electrophilically inactive and stable to a range of reaction conditions. The presence of the primary aromatic amine provides a nucleophilic center for a variety of chemical transformations, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

Given its role as a synthetic intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps. This guide provides an in-depth exploration of the core spectroscopic techniques—NMR, IR, and MS—as they apply to the definitive characterization of this compound.

Synthesis and Spectroscopic Workflow

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-aminobenzaldehyde with 1,2-ethanedithiol.[1][2] This reaction is a classic example of thioacetal formation, a robust method for carbonyl protection.[1][2]

A general experimental protocol for the synthesis is as follows:

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added 1,2-ethanedithiol (1.1 eq).

-

A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

-

Upon completion, the reaction mixture is washed with an aqueous basic solution (e.g., saturated NaHCO₃) and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

The subsequent spectroscopic analysis workflow is crucial for verifying the successful formation of the desired product.

Caption: Synthetic and Spectroscopic Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the dithiolane ring, the ethylene bridge of the dithiolane, and the amine protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | d | 2H | Ar-H (ortho to dithiolane) | Aromatic protons deshielded by the ring current. |

| ~ 6.6 - 6.8 | d | 2H | Ar-H (ortho to -NH₂) | Aromatic protons shielded by the electron-donating amine group.[3] |

| ~ 5.6 | s | 1H | S-CH-S | The methine proton of the thioacetal is typically found in this region.[2] |

| ~ 3.8 - 4.2 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent; the signal may be broad.[4] |

| ~ 3.3 - 3.5 | m | 4H | -S-CH₂-CH₂-S- | The four protons of the ethylene bridge of the dithiolane ring.[2] |

Experimental Protocol: ¹H NMR Acquisition

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

For confirmation of the -NH₂ peak, a D₂O exchange experiment can be performed, which will result in the disappearance of the amine proton signal.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 146 - 148 | C (ipso, attached to -NH₂) | The carbon attached to the nitrogen is deshielded. |

| ~ 130 - 132 | C (ipso, attached to dithiolane) | The ipso-carbon of the dithiolane group. |

| ~ 128 - 130 | Ar-CH (ortho to dithiolane) | Aromatic methine carbons. |

| ~ 114 - 116 | Ar-CH (ortho to -NH₂) | Aromatic methine carbons shielded by the amine group. |

| ~ 65 - 70 | S-CH-S | The methine carbon of the thioacetal. |

| ~ 38 - 42 | -S-CH₂-CH₂-S- | The two equivalent methylene carbons of the dithiolane ring. |

Experimental Protocol: ¹³C NMR Acquisition

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the case of this compound, the characteristic vibrations of the primary aromatic amine and the C-S bonds of the dithiolane are of primary interest.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) | Characteristic of a primary amine.[5] |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | From the methylene groups of the dithiolane ring. |

| ~ 1620 - 1580 | Strong | N-H bend (scissoring) and Aromatic C=C stretch | The N-H bending vibration often overlaps with the aromatic ring stretches.[5] |

| ~ 1520 - 1480 | Strong | Aromatic C=C stretch | Characteristic of the benzene ring. |

| ~ 1335 - 1250 | Strong | Aromatic C-N stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen atom.[5] |

| ~ 700 - 600 | Medium | C-S stretch | The carbon-sulfur bonds of the dithiolane ring typically absorb in this region. |

Experimental Protocol: IR Spectrum Acquisition

-

The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to acquiring the sample spectrum.

-

Label the significant peaks in the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₉H₁₁NS₂

-

Molecular Weight: 197.32 g/mol

-

Expected [M]⁺•: m/z = 197

The fragmentation of this compound under electron impact (EI) ionization is expected to involve cleavages of the dithiolane ring and the bond connecting it to the aromatic ring.

Expected Fragmentation Pathways:

-

Loss of the dithiolane ring: Cleavage of the C-C bond between the aromatic ring and the dithiolane can lead to a fragment corresponding to the aminobenzyl cation.

-

Fragmentation of the dithiolane ring: The dithiolane ring itself can undergo fragmentation, leading to the loss of ethylene or thioformaldehyde fragments.

-

Aniline-type fragmentation: The aniline moiety can undergo fragmentation characteristic of anilines, such as the loss of HCN.[6][7]

Caption: Plausible Mass Spectrometry Fragmentation Pathways.

Experimental Protocol: Mass Spectrum Acquisition

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for accurate mass determination or Electron Impact (EI) for fragmentation analysis.[8]

-

Acquire the mass spectrum in positive ion mode.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to confirm the elemental composition.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this important synthetic intermediate. The principles and techniques outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

- Lipin, K. V., Ershov, O. V., Belikov, M. Yu., & Fedoseev, S. V. (2017). Synthesis of Some 2-Ylidene-1,3-dithiolanes. Russian Journal of General Chemistry, 87(1), 147–151.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26.

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Aniline ¹H NMR Spectrum (HMDB0003012). Retrieved from [Link]

- White, R. L., & St. Fleur, N. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), e57961.

- Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073–1075.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

- Calvin, M. (1956). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) as a Model for the Primary Quantum Conversion Act in Photosynthesis. Journal of the American Chemical Society, 78(9), 1895–1899.

-

ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Retrieved from [Link]

- Journal of the Chemical Society B: Physical Organic. (1969). The infrared and Raman spectra of some thioacetals. J. Chem. Soc. B, 427-432.

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A Key Intermediate in Dronedarone Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: This guide focuses on the chemical compound (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone. While the initial inquiry referenced CAS number 94838-73-0, extensive database cross-referencing reveals that this CAS number is incorrectly associated with the named compound. The correct and verified CAS number for (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is 141627-42-1 . This document will exclusively refer to the properties and supply of the compound associated with this correct CAS number.

Introduction and Core Properties

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, henceforth referred to as Compound 1 , is a significant benzofuran derivative primarily recognized as a crucial intermediate in the synthesis of Dronedarone.[1][2][3][4] Dronedarone is an antiarrhythmic drug used in the management of atrial fibrillation and atrial flutter.[1][2] Compound 1 is also known in pharmaceutical reference standards as Dronedarone Impurity E.[5][6] Its molecular structure, featuring a nitrobenzofuran core, a butyl chain, and a methoxyphenyl ketone group, makes it a versatile scaffold for further chemical modifications.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 141627-42-1 | [5][7][8][9] |

| Molecular Formula | C₂₀H₁₉NO₅ | [5][7][9] |

| Molecular Weight | 353.37 g/mol | [5][7][9] |

| IUPAC Name | (2-butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | [5] |

| Synonyms | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran, Dronedarone Impurity E | [2][3][6] |

| Appearance | Off-white crystalline powder | [1][2] |

| Boiling Point | 537.7 °C at 760 mmHg (Predicted) | [1][2][3] |

| Density | 1.235 g/cm³ (Predicted) | [1][2] |

| Flash Point | 279.0 °C (Predicted) | [1][2] |

| Storage | Store at -20°C for long-term stability | [4] |

Role in Pharmaceutical Synthesis: The Path to Dronedarone

The primary significance of Compound 1 lies in its role as a late-stage intermediate in the multi-step synthesis of Dronedarone. Its structure contains the core benzofuran scaffold and the necessary functionalities that are elaborated in subsequent synthetic steps to yield the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of Dronedarone from Compound 1 involves two key transformations:

-

Reduction of the Nitro Group: The nitro group at the 5-position of the benzofuran ring is reduced to a primary amine.

-

Etherification and Amination: The resulting amino-benzofuran intermediate is then subjected to further reactions to introduce the N,N-dibutylaminopropoxy side chain, ultimately yielding Dronedarone.

Caption: Simplified synthetic route from Compound 1 to Dronedarone.

A plausible laboratory-scale protocol for the synthesis of a key precursor to Compound 1 , based on established benzofuran synthesis methodologies, is outlined below.[10]

Experimental Protocol: Synthesis of a Key Precursor

This protocol describes a practical synthesis of a key precursor, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, which can then be methylated to yield Compound 1 .[10]

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

-

Start with commercially available 4-nitrophenol.

-

Convert 4-nitrophenol in five steps to 2-butyl-5-nitrobenzofuran. This multi-step process typically involves protection of the phenol, ortho-acylation, cyclization to form the benzofuran ring, and introduction of the butyl group.

Step 2: Friedel-Crafts Acylation

-

Dissolve 2-butyl-5-nitrobenzofuran in a suitable inert solvent (e.g., dichloromethane).

-

Add 4-methoxybenzoyl chloride to the solution.

-

Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction carefully with ice-cold water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain Compound 1 .

Step 3: (Optional) Demethylation to Hydroxyphenyl Derivative

-

If the desired precursor is the hydroxyphenyl derivative, the methoxy group of Compound 1 can be deprotected using a reagent like boron tribromide (BBr₃).[10]

Potential Applications Beyond Dronedarone Synthesis

While its primary use is as a synthetic intermediate, the benzofuran scaffold in Compound 1 is a well-recognized pharmacophore with a broad spectrum of biological activities.[11] This suggests that Compound 1 and its derivatives could be investigated for other therapeutic applications.

Potential Areas for Investigation:

-

Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[11][12]

-

Antimicrobial and Antifungal Activity: The benzofuran nucleus is present in many compounds with antibacterial and antifungal properties.[11][13]

-

Enzyme Inhibition: The specific arrangement of functional groups in Compound 1 could allow for targeted inhibition of various enzymes implicated in disease pathways.

Caption: Potential therapeutic applications of the benzofuran scaffold.

Safety, Handling, and Procurement

As a chemical intermediate intended for research and development purposes only, Compound 1 should be handled by trained professionals in a laboratory setting.[7][8]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials. The recommended long-term storage temperature is -20°C.[4]

-

Material Safety Data Sheet (MSDS): Always consult the supplier-provided MSDS for detailed safety information before handling the compound.

Reputable Suppliers

A number of chemical suppliers specialize in providing pharmaceutical intermediates and reference standards, including Compound 1 (CAS 141627-42-1). When procuring this material, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity.

Selected Suppliers:

-

AK Scientific Inc.[8]

-

Anant Pharmaceuticals Pvt. Ltd.[6]

-

ChemScene[9]

-

MedchemExpress[14]

-

Pharmaffiliates[15]

-

TargetMol[7]

-

Veeprho[5]

This is not an exhaustive list, and availability should be confirmed directly with the suppliers.

References

-

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS 141627-42-1. homesunshinepharma.com. [Link]

-

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS 141627-42-1. homesunshinepharma.com. [Link]

-

Dronedarone Impurity E | CAS 141627-42-1. Veeprho. [Link]

-

CAS 141627-42-1 Dronedarone Impurity E. Anant Pharmaceuticals Pvt. Ltd. [Link]

-

(2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone. Pharmaffiliates. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

-

An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Dronedarone-impurities. Pharmaffiliates. [Link]

Sources

- 1. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS 141627-42-1 [homesunshinepharma.com]

- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS 141627-42-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. usbio.net [usbio.net]

- 5. veeprho.com [veeprho.com]

- 6. CAS 141627-42-1 Dronedarone Impurity E | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone_TargetMol [targetmol.com]

- 8. 141627-42-1 (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone AKSci X3191 [aksci.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpbs.com [ijpbs.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Stability of the 1,3-Dithiolane Ring in 4-(1,3-Dithiolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3-dithiolane moiety is a cornerstone of modern organic synthesis, primarily employed as a robust protecting group for carbonyl functionalities. Its stability profile is a critical parameter in multi-step synthetic campaigns and in the design of pharmacologically active molecules. This guide provides a comprehensive technical analysis of the stability of the 1,3-dithiolane ring within the specific molecular context of 4-(1,3-dithiolan-2-yl)aniline. We will delve into the fundamental principles governing its stability, the nuanced influence of the aniline substituent, and the various conditions that can lead to its cleavage. Detailed experimental protocols for assessing stability and mechanistic diagrams are provided to equip researchers with the practical knowledge required for the effective utilization of this important chemical entity.

Introduction: The 1,3-Dithiolane Group in Synthetic and Medicinal Chemistry

The protection of carbonyl groups is a frequent necessity in the synthesis of complex organic molecules, particularly in the fields of natural product synthesis and drug development.[1][2] Among the arsenal of protecting groups available to the synthetic chemist, the 1,3-dithiolane stands out for its remarkable stability under a wide range of reaction conditions, especially towards both acidic and basic environments.[1][2][3] This stability, coupled with the relative ease of its introduction, makes it an invaluable tool for synthetic strategy.[4][5]

The molecule this compound incorporates this protecting group onto an aniline framework, a common scaffold in medicinal chemistry. The interplay between the electron-donating aniline moiety and the sulfur-containing dithiolane ring presents a unique case study in chemical stability. Understanding this interplay is paramount for chemists working with this and structurally related compounds.

Foundational Principles of 1,3-Dithiolane Stability

The inherent stability of the 1,3-dithiolane ring can be attributed to several factors:

-

Electronic Effects: The presence of two sulfur atoms adjacent to the protected carbon atom stabilizes the ring. Sulfur, being in the third period, possesses accessible d-orbitals that can participate in bonding and delocalization, contributing to the overall stability of the system.[6]

-

Steric Hindrance: The five-membered ring structure provides a degree of steric protection to the central carbon atom, hindering the approach of nucleophiles and other reagents.

-

Resistance to Hydrolysis: Compared to its oxygen-containing counterpart, the 1,3-dioxolane, the 1,3-dithiolane is significantly more resistant to both acidic and alkaline hydrolysis.[7][8] This heightened stability is a key advantage in many synthetic applications.

The Influence of the Aniline Moiety on Dithiolane Ring Stability in this compound

The presence of the aniline group at the 4-position of the phenyl ring introduces an electron-donating amino group (-NH2). This group exerts a significant electronic influence on the aromatic ring and, by extension, on the attached 1,3-dithiolane ring.

The amino group is a powerful activating group, increasing the electron density of the benzene ring through resonance. This increased electron density can be transmitted to the benzylic carbon of the dithiolane ring. While direct resonance delocalization into the dithiolane ring is not possible, the inductive effect of the electron-rich phenyl ring can subtly influence the electronic environment of the dithiolane's C2 carbon. However, the 1,3-dithiolane ring is generally considered to be stable under a wide range of pH conditions, from acidic to alkaline (pH 2-12).[7] Therefore, the electronic contribution of the aniline group is unlikely to dramatically alter the fundamental stability of the dithiolane ring under standard conditions. The primary pathways for cleavage will still be those that are known to be effective for dithiolanes in general.

Experimental Protocols for Assessing the Stability of this compound

To empirically determine the stability of the 1,3-dithiolane ring in this compound, a series of controlled experiments are necessary. The following protocols are designed to be self-validating systems for assessing stability under various conditions.

pH-Dependent Stability Assessment

This protocol evaluates the hydrolytic stability of the dithiolane ring across a range of pH values.

Methodology:

-

Prepare a series of buffer solutions with pH values ranging from 2 to 12.

-

Dissolve a known concentration of this compound in each buffer solution.

-

Maintain the solutions at a constant temperature (e.g., 25°C or 37°C).

-

At regular time intervals, withdraw aliquots from each solution.

-

Quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and the formation of the deprotected product, 4-aminobenzaldehyde.

-

Plot the concentration of the starting material versus time to determine the rate of degradation at each pH.

Data Presentation:

| pH | Temperature (°C) | Half-life (t₁/₂) | Degradation Product Observed |

| 2 | 25 | > 48 hours | Minimal |

| 4 | 25 | > 72 hours | Negligible |

| 7 | 25 | Stable | None |

| 10 | 25 | Stable | None |

| 12 | 25 | Stable | None |

Table 1: Hypothetical pH stability data for this compound.

Stability Towards Oxidizing Agents

This protocol assesses the stability of the dithiolane ring in the presence of common oxidizing agents.

Methodology:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Treat separate reaction mixtures with different oxidizing agents, such as hydrogen peroxide/iodine[9], N-bromosuccinimide (NBS), or Oxone®.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion (or after a set time), work up the reaction and isolate the products.

-

Characterize the products by spectroscopic methods (e.g., NMR, MS) to confirm the identity of the deprotected aldehyde.

Data Presentation:

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield of 4-aminobenzaldehyde (%) |

| H₂O₂/I₂ (cat.) | Water/SDS | Room Temp | 30 min | >95%[9] |

| NBS | Acetone/Water | 0°C to RT | 15 min | High |

| Oxone® | Aqueous Acetone | Room Temp | 1 hour | High |

Table 2: Hypothetical oxidative cleavage data for this compound.

Stability Towards Lewis Acids

This protocol evaluates the stability of the dithiolane ring in the presence of Lewis acids, which are known to promote cleavage.

Methodology:

-

Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, AgBF₄) to the solution at a controlled temperature (often low temperatures are required).

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., water, aqueous bicarbonate).

-

Isolate and characterize the product.

Data Presentation:

| Lewis Acid | Solvent | Temperature (°C) | Reaction Time | Yield of 4-aminobenzaldehyde (%) |

| BF₃·OEt₂ | CH₂Cl₂ | 0°C | 1 hour | Moderate |

| AgBF₄ | THF | Room Temp | 30 min | High |

| TiCl₄ | CH₂Cl₂ | -78°C to 0°C | 2 hours | High |

Table 3: Hypothetical Lewis acid-mediated cleavage data for this compound.

Mechanistic Insights into 1,3-Dithiolane Ring Cleavage

The cleavage of the 1,3-dithiolane ring can proceed through several distinct mechanisms, depending on the reagents and conditions employed.

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, the dithiolane can be hydrolyzed to the corresponding carbonyl compound. The mechanism involves protonation of one of the sulfur atoms, followed by nucleophilic attack of water and subsequent ring opening. However, this process is generally slow for dithiolanes compared to their oxygen analogs.[10]

Caption: Mechanism of acid-catalyzed hydrolysis of the 1,3-dithiolane ring.

Oxidative Cleavage

Oxidative cleavage is a common and efficient method for deprotecting dithiolanes. The mechanism often involves oxidation of one or both sulfur atoms, which makes the C2 carbon more electrophilic and susceptible to hydrolysis.[10]

Caption: Generalized mechanism of oxidative cleavage of the 1,3-dithiolane ring.

Lewis Acid-Mediated Cleavage

Lewis acids coordinate to the sulfur atoms of the dithiolane ring, activating it towards cleavage. This is a very effective method, often proceeding under mild conditions. Heavy metal salts, such as those of mercury(II) or silver(I), are particularly effective due to the high affinity of these soft metals for the soft sulfur atoms.[2]

Caption: Mechanism of Lewis acid-mediated cleavage of the 1,3-dithiolane ring.

Synthetic Considerations for this compound

The synthesis of this compound typically involves the reaction of 4-aminobenzaldehyde with 1,2-ethanedithiol in the presence of a Lewis or Brønsted acid catalyst.[4] The chemoselective protection of the aldehyde group in the presence of the aniline is generally high.

Caption: General synthetic route to this compound.

Conclusion

The 1,3-dithiolane ring in this compound exhibits a high degree of stability under a broad range of conditions, consistent with the general behavior of thioacetals. While the electron-donating aniline group influences the electronic properties of the molecule, it does not fundamentally alter the robust nature of the dithiolane protecting group. Cleavage of the ring requires specific and often harsh conditions, such as the use of strong oxidizing agents or potent Lewis acids. This inherent stability makes this compound and related structures valuable intermediates in organic synthesis and drug development, allowing for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. A thorough understanding of the stability profile and the conditions required for deprotection is essential for the successful application of this important class of compounds.

References

- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.

- Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. (n.d.). National Institutes of Health.

- Ganguly, N. C., & Barik, S. K. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine.

-

1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Krohn, K., & Cludius-Brandt, S. (n.d.). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides.

-

Protection of Aldehyde, Ketone by Dithiolane. (n.d.). SynArchive. Available at: [Link]

-

Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. (n.d.). ResearchGate. Available at: [Link]

-

The role of 1,3-dithianes in natural product synthesis. (n.d.). University of Windsor. Available at: [Link]

-

Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. (n.d.). ResearchGate. Available at: [Link]

-

Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. (2022). Stack Exchange. Available at: [Link]

-

[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. (1975). Pharmazie. Available at: [Link]

-

1,3-Dithiolane. (n.d.). Wikipedia. Available at: [Link]

-

Cleavage of 1,3‐dithianes. All reactions were performed according to.... (n.d.). ResearchGate. Available at: [Link]

-

Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. (n.d.). Arkat USA. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

potential applications of 4-(1,3-dithiolan-2-yl)aniline in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of 4-(1,3-Dithiolan-2-yl)aniline

Abstract

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound emerges as a uniquely valuable synthon, effectively serving as a stable, protected version of 4-aminobenzaldehyde. This guide provides a comprehensive exploration of its synthesis, physicochemical properties, and diverse applications. We delve into its role as a precursor for intricate Schiff bases, a versatile component in the synthesis of heterocyclic scaffolds such as quinolinones, and a functional monomer for advanced polymer development. Central to its utility is the chemoselective reactivity of the aniline moiety while the aldehyde is masked, and the subsequent, controlled deprotection to regenerate the carbonyl group. This document offers researchers, medicinal chemists, and materials scientists detailed protocols, mechanistic insights, and a comparative analysis of methodologies, establishing this compound as a powerful tool in the synthetic chemist's arsenal.

Introduction to this compound: A Strategic Synthon

The design of multi-step syntheses often confronts the challenge of managing the reactivity of multiple functional groups within a single molecule. Protecting groups are the cornerstone of resolving such challenges, allowing for the selective transformation of one part of a molecule while another, more reactive site is temporarily masked.[1] this compound is a classic embodiment of this strategy, providing a stable platform where the nucleophilic and basic properties of the aniline amine can be exploited without interference from a highly reactive aldehyde group.

The dithiolane functional group is a thioacetal, renowned for its exceptional stability across a wide range of acidic and basic conditions, which would otherwise affect a free aldehyde.[2][3] This stability allows for a broad spectrum of chemical transformations to be performed on the aniline portion of the molecule. Subsequently, the dithiolane can be cleanly removed under specific conditions to unmask the aldehyde, opening a new avenue for functionalization. This orthogonal reactivity makes it an indispensable building block in medicinal chemistry, where aniline scaffolds are prevalent, and in materials science for the synthesis of functional polymers.[4][5]

Physicochemical and Spectroscopic Profile

A clear understanding of the compound's properties is essential for its effective use.

| Property | Value | Source |

| CAS Number | 94838-73-0 | [6] |

| Molecular Formula | C₉H₁₁NS₂ | [6] |

| Molecular Weight | 197.32 g/mol | [6][7] |

| Appearance | Typically a solid | N/A |

Table 1: Key physicochemical properties of this compound.

The structural identity is unequivocally confirmed through spectroscopic analysis, where the key is to observe the characteristic signals for both the aniline and dithiolane moieties while noting the absence of an aldehyde signal.

| Spectroscopy | Expected Chemical Shift / Signal | Rationale |

| ¹H NMR | ~5.7 ppm (s, 1H) | Proton on the carbon between the two sulfur atoms (C2-H of dithiolane).[8] |

| ~3.3-3.5 ppm (m, 4H) | Ethylene bridge protons of the dithiolane ring (-SCH₂CH₂S-).[8] | |

| ~6.6-7.2 ppm (m, 4H) | Aromatic protons of the aniline ring, typically showing an AA'BB' splitting pattern. | |

| ~3.8 ppm (br s, 2H) | Amine (-NH₂) protons. | |

| ¹³C NMR | ~56-58 ppm | C2 carbon of the dithiolane ring. |

| ~38-40 ppm | Ethylene bridge carbons (-SCH₂CH₂S-).[8] | |

| ~114-130 ppm | Aromatic carbons. | |

| ~147 ppm | Aromatic carbon attached to the nitrogen (C-NH₂). | |

| IR | ~3350-3450 cm⁻¹ | N-H stretching of the primary amine. |

| No signal at ~1700 cm⁻¹ | Absence of the C=O stretch confirms successful protection of the aldehyde.[8] |

Table 2: Characteristic spectroscopic data for this compound.

Synthesis: The Gateway to Application

The preparation of this compound is a straightforward and high-yielding thioacetalization of 4-aminobenzaldehyde. The causality behind this choice of reaction is the high affinity of sulfur for the carbonyl carbon and the thermodynamic stability of the resulting five-membered dithiolane ring.[9]

Synthetic Workflow

The process involves the acid-catalyzed condensation of the aldehyde with ethane-1,2-dithiol. The acid protonates the carbonyl oxygen, activating the carbonyl carbon toward nucleophilic attack by the thiol groups.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Aminobenzaldehyde

This protocol describes a standard procedure using a Lewis acid catalyst, which is highly effective for this transformation.[10]

-

Preparation: To a solution of 4-aminobenzaldehyde (10.0 g, 82.5 mmol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer, add ethane-1,2-dithiol (7.8 g, 82.5 mmol, 1.0 eq).

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mL, ~8.1 mmol, 0.1 eq) dropwise. Rationale: The Lewis acid activates the carbonyl group, accelerating the reaction. Cooling prevents potential side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Core Applications in Organic Synthesis

The true synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The subsequent sections detail its application in building complex molecular structures that would be challenging to access directly from 4-aminobenzaldehyde.

Synthesis of Complex Schiff Bases

Schiff base formation is a cornerstone reaction of primary amines.[11][12] Using the protected aniline allows for the synthesis of N-functionalized derivatives first. The aldehyde can then be deprotected to either remain as a functional handle or undergo a second, different condensation reaction.

Caption: Logical workflow for synthesizing complex, N-functionalized imines.

Protocol: N-Sulfonylation and Subsequent Deprotection

This protocol demonstrates the synthesis of an N-sulfonylated 4-aminobenzaldehyde derivative, a common scaffold in medicinal chemistry.[13]

-

Sulfonylation: Dissolve this compound (5.0 g, 25.3 mmol) and pyridine (3.0 mL, 37.2 mmol) in dichloromethane (100 mL) at 0 °C. Add p-toluenesulfonyl chloride (5.3 g, 27.8 mmol) portion-wise. Allow the reaction to stir at room temperature overnight. Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the sulfonylation reaction.

-

Workup: Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the N-sulfonylated intermediate.

-

Deprotection: Dissolve the intermediate in a mixture of acetone (100 mL) and water (10 mL). Add N-bromosuccinimide (NBS) (9.9 g, 55.7 mmol) in portions at 0 °C. Stir for 1 hour. Rationale: NBS is an effective reagent for oxidative cleavage of the dithiolane group under mild conditions.[14]

-

Final Workup: Quench the reaction with aqueous sodium sulfite solution. Extract the product with ethyl acetate, wash with brine, dry, and purify by chromatography to obtain the final N-sulfonylated 4-aminobenzaldehyde.

A Versatile Precursor for Heterocyclic Scaffolds

Aniline derivatives are fundamental starting materials for a vast array of nitrogen-containing heterocycles.[15] this compound allows for the construction of these core structures first, leaving a masked aldehyde at the 4-position for subsequent elaboration, a key strategy in drug discovery.[16] A prime example is the Gould-Jacobs reaction to form quinolin-4-ones.[15]

Caption: Synthesis of a quinolin-4-one scaffold with a latent aldehyde group.

Monomer for Functional Polymers

Polyaniline (PANI) and its derivatives are a major class of conducting polymers with applications in sensors, electronics, and anti-corrosion coatings.[17][18] Polymerizing this compound via oxidative polymerization yields a soluble polymer decorated with protected aldehyde groups.[19] Deprotection of the polymer film or solution generates a surface or backbone rich in reactive aldehyde sites, ideal for cross-linking, sensor functionalization, or bioconjugation.

Protocol: Oxidative Polymerization

This protocol outlines a general method for chemical oxidative polymerization.[18]

-

Monomer Solution: Dissolve this compound (2.0 g, 10.1 mmol) in 100 mL of 1 M HCl. Stir until a homogeneous solution is formed.

-

Initiation: Cool the solution to 0-5 °C. Prepare a solution of ammonium persulfate (APS) (2.5 g, 11.0 mmol) in 50 mL of 1 M HCl. Add the APS solution dropwise to the monomer solution over 30 minutes with vigorous stirring. Rationale: APS is a common oxidant used to initiate the polymerization of aniline derivatives. The acidic medium is necessary to produce the conductive emeraldine salt form of the polymer.

-

Polymerization: Maintain the temperature at 0-5 °C and continue stirring for 24 hours. A dark green precipitate, the polymer, will form.

-

Isolation: Collect the polymer by filtration. Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove oligomers and unreacted monomer.

-

Drying: Dry the resulting polymer under vacuum at 60 °C for 24 hours. The resulting poly(this compound) can then be dissolved in solvents like NMP or DMSO for film casting and subsequent deprotection.

The Critical Deprotection Step: Regenerating the Aldehyde

The strategic value of this compound is fully realized only upon the efficient and clean removal of the protecting group. The choice of deprotection reagent is critical and depends on the functional groups present in the elaborated molecule. Harsh conditions can lead to undesired side reactions, necessitating a toolbox of mild and chemoselective methods.[9]

| Reagent System | Conditions | Advantages | Limitations | Source |

| Hg(NO₃)₂·3H₂O | Solid-state grinding, 1-4 min | Very fast, high yield, solvent-free | Highly toxic mercury waste | [3] |

| H₂O₂ / I₂ | Aqueous micellar (SDS), RT | Green, neutral conditions, tolerates many protecting groups | May not be suitable for easily oxidized substrates | [20] |

| Polyphosphoric Acid (PPA) | PPA/HOAc, 25-45 °C, 3-8 h | Inexpensive, simple workup | Strongly acidic, may not be suitable for acid-labile groups | [2] |

| NBS / aq. Acetone | 0 °C to RT | Mild, effective for oxidative cleavage | Stoichiometric use of bromine reagent | [14] |

| o-Iodoxybenzoic Acid (IBX) | β-Cyclodextrin, Water, RT | Neutral conditions, environmentally friendly | IBX can be explosive under certain conditions | [9] |

Table 3: Comparison of common methods for dithiolane deprotection.

Detailed Protocol: Mild Deprotection with Hydrogen Peroxide and Iodine

This method is highlighted for its environmentally benign nature and mild, neutral conditions, making it broadly applicable.[20]

-

Reaction Setup: To a solution of the dithiolane-protected substrate (1.0 mmol) in water (10 mL), add sodium dodecyl sulfate (SDS) (0.1 mmol) and iodine (I₂) (0.05 mmol). Rationale: SDS is a surfactant that creates micelles, improving the solubility of organic substrates in water.

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (3.0 mmol) dropwise while stirring at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Workup: Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify as needed.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategic tool for molecular design. Its utility stems from the robust nature of the dithiolane protecting group, which allows for the full synthetic potential of the aniline moiety to be explored before revealing a reactive aldehyde for further transformations. The applications detailed herein—from complex heterocycles to functional polymers—demonstrate its versatility.

Future applications are poised to expand further into the realm of drug discovery, where the aniline scaffold is a privileged structure and late-stage functionalization via the aldehyde can rapidly generate diverse compound libraries.[21] In materials science, polymers derived from this monomer offer a platform for creating advanced sensors and smart surfaces through post-polymerization modification of the aldehyde groups. The continued development of even milder and more selective deprotection methods will only enhance the value and expand the synthetic reach of this powerful bifunctional building block.

References

-

Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]

- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Referenced in search results.

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Mojtahedi, M. M., et al. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Journal of the Iranian Chemical Society, 4(3), 364-367. [Link]

- BenchChem. (n.d.). The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry.

-

Ghorbani-Vaghei, R., & Jalali, H. (2006). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... ARKIVOC. [Link]

- Ibraheem, H. A. E.-L. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. Al-Nahrain Journal of Science.

- Lukkarinen, R. J. (2025). Synthesis of Novel Schiff Bases and Their Metal Complexes.

- Al-Masoudi, W. A., & Hamon, H. K. (2023). Synthesis of New Azo–Schiff Base Complexes and Study of their Antibacterial Activity. International Journal Papier Advance and Scientific Review, 4(1), 42-56.

-

Das, D., & Sarma, P. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 7(6). [Link]

- Abbo, H. S., & Yamin, F. M. (2017). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II) Complexes. International Journal of Scientific & Engineering Research, 8(8).

- BenchChem. (n.d.). Spectroscopic Confirmation of 1,3-Dithiolane Formation: A Comparative Guide.

-

SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiolane. [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(2), 301. [Link]

- Sestito, S., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? International Journal of Molecular Sciences, 24(10), 8963.

- Mustafin, A. G., et al. (2021).

-

Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006–21016. [Link]

-

PubChem. (n.d.). 4-(1,3-Dioxolan-2-yl)aniline. [Link]

- Zhang, Y., et al. (2020). Synthesis of aniline analogs containing different secondary amines.

- Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes. Russian Journal of General Chemistry, 87(1), 147-151.

-

ChemistryViews.org. (2017, November 17). Mild Sulfonylation of Anilines. [Link]

-

Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016. [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

- Gotthardt, H., & Christl, M. (1978). Cyclic Mesoionic Heterocycles. Part 24.

- Dondoni, A., & Marra, A. (1994). A Convenient Protecting Group for Aldehydes. Tetrahedron Letters, 35(21), 3657-3660.

-

Organic Synthesis. (n.d.). Protecting Groups. [Link]

- Brand, S., & Oestreich, M. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 149-158.

- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.

-

SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. [Link]

- Aly, A. A., & Fathalla, M. (2006). Spectroscopic studies of molecular interactions involving 2,6-diethylaniline and N-ethylaniline donors and iodine as an electron acceptor in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 313-320.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic Building Blocks [sigmaaldrich.com]

- 5. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 97+% [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. jetir.org [jetir.org]

- 12. fud.edu.ng [fud.edu.ng]

- 13. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 21. clausiuspress.com [clausiuspress.com]

The Genesis of a Key Synthetic Intermediate: A Technical Guide to 4-(1,3-dithiolan-2-yl)aniline

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4-(1,3-dithiolan-2-yl)aniline, a pivotal intermediate in synthetic organic chemistry. While a singular "discovery" event is not prominently documented, its emergence is intrinsically linked to the strategic application of carbonyl group protection in multi-step synthesis. This document elucidates the logical pathway to its synthesis, the underlying chemical principles, and its significance as a stable, masked equivalent of 4-aminobenzaldehyde. Detailed synthetic protocols, mechanistic insights, and characterization data are presented to offer a holistic understanding of this versatile building block.

Introduction: The Strategic Imperative for Carbonyl Protection

In the intricate landscape of complex molecule synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The carbonyl group, with its inherent electrophilicity, is often a site of unintended reactions. The development of protecting groups that are stable under a variety of reaction conditions, yet can be selectively removed, has been a major focus of synthetic chemistry. The 1,3-dithiolane moiety has emerged as a robust and reliable protecting group for aldehydes and ketones, offering exceptional stability towards a wide range of nucleophiles and both acidic and basic conditions.[1] The synthesis of this compound, with its CAS number 94838-73-0, represents the logical application of this strategy to mask the reactive aldehyde functionality of 4-aminobenzaldehyde, thereby unlocking new synthetic pathways.[2]

The Genesis of this compound: A Deductive History

The history of this compound is not one of a serendipitous discovery, but rather a tale of rational chemical design. Its synthesis was a direct and logical consequence of the need for a stable precursor to 4-aminobenzaldehyde in complex synthetic sequences where the aldehyde's reactivity would be problematic.

The Precursor: 4-Aminobenzaldehyde

4-Aminobenzaldehyde is a valuable bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic aldehyde. This duality makes it a versatile starting material for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. However, the very reactivity that makes it useful also presents a significant challenge in multi-step syntheses. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, while the amino group can undergo a variety of reactions, including acylation and alkylation.

The Solution: Thioacetal Protection

The formation of a 1,3-dithiolane from an aldehyde and 1,2-ethanedithiol is a classic and highly effective method for carbonyl protection. The resulting thioacetal is exceptionally stable to a broad spectrum of reagents and conditions. This stability is attributed to the soft nature of the sulfur atoms, which are less prone to attack by hard nucleophiles and are resistant to many oxidizing and reducing agents.

The logical application of this protection strategy to 4-aminobenzaldehyde gives rise to this compound. This transformation effectively "hides" the aldehyde functionality, allowing for chemical modifications at the amino group or other parts of the molecule without interference from the aldehyde.

Synthesis and Mechanism

The synthesis of this compound is a straightforward and high-yielding reaction. The core transformation involves the acid-catalyzed reaction of 4-aminobenzaldehyde with 1,2-ethanedithiol.

General Synthetic Protocol

Reaction:

Step-by-Step Methodology:

-

Dissolution: 4-Aminobenzaldehyde is dissolved in a suitable solvent, typically a non-polar aprotic solvent such as dichloromethane (DCM) or toluene.

-

Addition of Thiol: An equimolar amount of 1,2-ethanedithiol is added to the solution.

-

Catalyst Introduction: A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid, hydrochloric acid) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Workup: Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mechanistic Rationale

The formation of the 1,3-dithiolane proceeds through a well-established acid-catalyzed mechanism:

Caption: Acid-catalyzed mechanism of 1,3-dithiolane formation.

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-aminobenzaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

-

Proton Transfer: A proton is transferred from the sulfur to the oxygen atom.

-

Elimination of Water: The hydroxyl group is protonated and eliminated as a water molecule, generating a resonance-stabilized thionium ion.

-

Intramolecular Nucleophilic Attack: The second sulfur atom of the ethanedithiol moiety attacks the thionium ion in an intramolecular fashion, forming the five-membered dithiolane ring.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the sulfur atom, yielding the final product, this compound.

Characterization and Physicochemical Properties

The successful synthesis of this compound can be confirmed by a suite of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₁₁NS₂ |

| Molecular Weight | 197.32 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 95-99 °C |

| CAS Number | 94838-73-0 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by the disappearance of the aldehyde proton signal (around 9-10 ppm) from 4-aminobenzaldehyde and the appearance of a singlet for the methine proton of the dithiolane ring (around 5.5-6.0 ppm). The protons of the ethylene bridge of the dithiolane ring typically appear as a multiplet around 3.2-3.5 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring, and the amino protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show the absence of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of a new signal for the methine carbon of the dithiolane ring (around 50-60 ppm). The carbons of the ethylene bridge will resonate around 30-40 ppm.

-

IR Spectroscopy: The most significant change in the IR spectrum is the disappearance of the strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) from the starting material. The characteristic N-H stretching vibrations of the primary amine will be present (around 3300-3500 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (m/z = 197.32).

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a protected building block. Its stability allows for a wide range of chemical transformations to be performed on the aniline nitrogen or the aromatic ring without affecting the masked aldehyde.

Caption: Synthetic workflow utilizing this compound.

Once the desired modifications are complete, the dithiolane protecting group can be readily removed under various conditions, such as treatment with mercuric chloride, N-bromosuccinimide, or other oxidizing agents, to regenerate the aldehyde functionality. This "unmasking" step reveals the desired substituted 4-aminobenzaldehyde derivative, which can then be used in subsequent reactions.

This strategy has been employed in the synthesis of various complex molecules, including:

-

Pharmaceuticals: As a precursor to substituted quinolines, benzodiazepines, and other heterocyclic systems of medicinal importance.

-

Agrochemicals: In the development of novel pesticides and herbicides.

-

Materials Science: For the synthesis of polymers and dyes with specific electronic and optical properties.

Conclusion